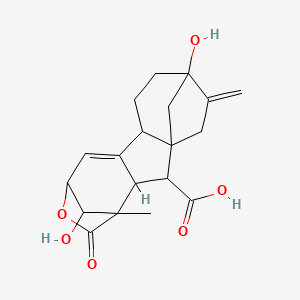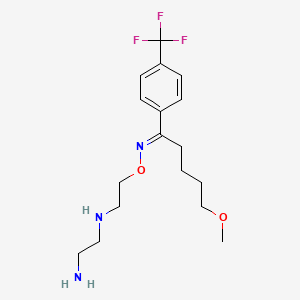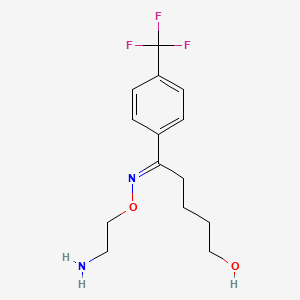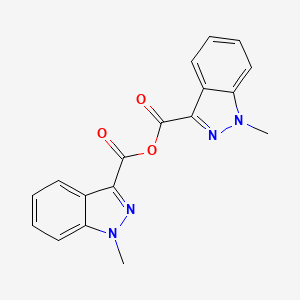
Gibberellic Acid 3-Isolactone
Overview
Description
Gibberellic Acid 3-Isolactone is a structural analog of Gibberellic Acid . It shows plant growth-promoting activity . It is a white to off-white solid .
Synthesis Analysis
Gibberellic Acid 3-Isolactone is produced by the fermentation technology using Fusarium moniliforme . Several mathematical models and optimization tools were designed for enhancing the fermentative yield .
Molecular Structure Analysis
The molecular formula of Gibberellic Acid 3-Isolactone is C19H22O6 . It is biologically derived from tetracyclic diterpenoid hydrocarbon .
Chemical Reactions Analysis
The biosynthetic route of Gibberellic Acid 3-Isolactone in Fusarium fujikuroi is well-defined . The multi-level regulation mechanisms involved in the whole network of its production have been gradually unveiled .
Physical And Chemical Properties Analysis
Gibberellic Acid 3-Isolactone is a white to off-white solid . Its melting point is greater than 141°C .
Scientific Research Applications
Interaction with Gibberellin Receptor GID1
Gibberellic acid derivatives, including 3-isolactone gibberellic acid (iso-GA3), interact with the gibberellin insensitive dwarf1 (GID1) receptor, as studied through induced fit docking and metadynamics experiments. This interaction is crucial in understanding the role of these compounds in plant physiology and potential agricultural applications (Caboni et al., 2023).
Role in Abiotic Stress Responses in Plants
Gibberellic acid (GA3), closely related to iso-GA3, can reverse inhibitory effects of salt, oxidative, and heat stresses in Arabidopsis seeds. This suggests a role for gibberellins in modulating plant responses to abiotic stress, potentially valuable for agricultural practices under environmental stress conditions (Alonso-Ramírez et al., 2009).
Implications in Hybrid Seed Production
In a study on safflower, GA3 application induced male sterility and significantly affected seed yield and oil synthesis. This finding is significant for the practical use of gibberellic acid in hybrid seed production (Baydar, 2000).
Degradation Under Stress Conditions
The degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, was investigated. Understanding the degradation products and formation patterns is vital for comprehending its role in regulating plant physiology and safety in agricultural crops (Jiang et al., 2021).
Influence on Fruit Development
Research has shown that gibberellic acid can significantly influence fruit set, fruit drop, and overall yield in sweet orange. This suggests a potential application in improving fruit production and quality (Ullah et al., 2014).
Impact on Flowering Induction in Orchids
Gibberellic acid, in combination with varying water regimes, was evaluated for its impact on flowering induction in orchid hybrids. This study contributes to the development of commercial techniques for inducing flowering in certain orchid varieties (Cardoso et al., 2010).
Enhancement of Sulfur Utilization in Mustard
GA3 spray on mustard plants showed improved sulfur utilization efficiency, indicating potential for enhanced nutrient utilization in crops. This can be particularly useful in agriculture for crops with high sulfur requirements (Khan et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYEBAZQRZQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isogibberellin A3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













